
(1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol typically involves multiple steps, including the formation of the dithiane ring, the protection of hydroxyl groups, and the introduction of the trityloxy group. Common reagents used in these steps include:
Dithiane Formation: This step often involves the reaction of a dithiol with a carbonyl compound under acidic conditions.
Hydroxyl Protection: Hydroxyl groups can be protected using trityl chloride in the presence of a base such as pyridine.
Final Assembly: The protected intermediates are then coupled under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of such complex organic compounds may involve optimized synthetic routes to maximize yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the dithiane ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the trityloxy group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiane ring typically yields sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced species.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties or as a precursor to bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Modulation: It may modulate signaling pathways by interacting with receptors or other proteins.
Chemical Reactivity: The compound’s reactivity with other molecules can lead to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(methoxy)pentane-1,2,3,4-tetraol: Similar structure but with a methoxy group instead of a trityloxy group.
(1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(benzyloxy)pentane-1,2,3,4-tetraol: Similar structure but with a benzyloxy group.
Uniqueness
The presence of the trityloxy group in (1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol imparts unique chemical properties, such as increased steric hindrance and potential for specific interactions with molecular targets.
Propriétés
Formule moléculaire |
C28H32O5S2 |
|---|---|
Poids moléculaire |
512.7 g/mol |
Nom IUPAC |
(1R,2S,3R,4R)-1-(1,3-dithian-2-yl)-5-trityloxypentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C28H32O5S2/c29-23(24(30)25(31)26(32)27-34-17-10-18-35-27)19-33-28(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,23-27,29-32H,10,17-19H2/t23-,24-,25+,26-/m1/s1 |
Clé InChI |
CLFIBAVCPNIUHE-FXSWLTOZSA-N |
SMILES isomérique |
C1CSC(SC1)[C@@H]([C@H]([C@@H]([C@@H](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O)O |
SMILES canonique |
C1CSC(SC1)C(C(C(C(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


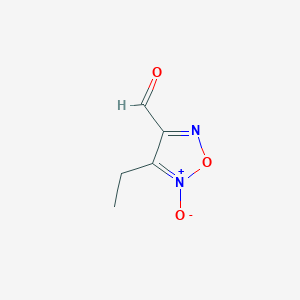
![2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride](/img/structure/B12843933.png)
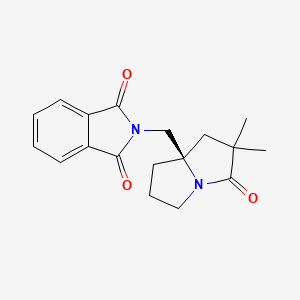
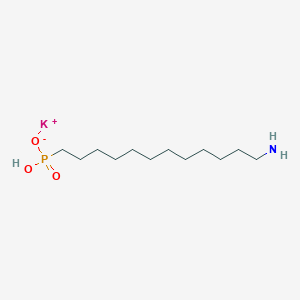

![6-Methyl-5-nitrobenzo[d]isoxazol-3-amine](/img/structure/B12843957.png)
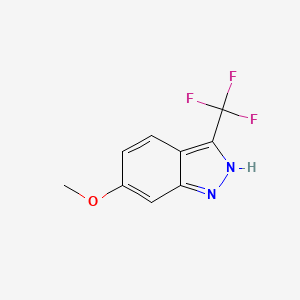
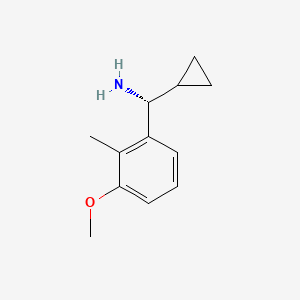
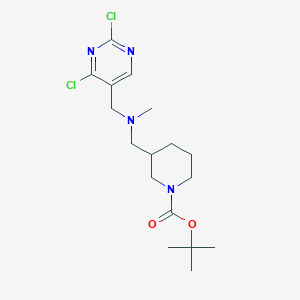
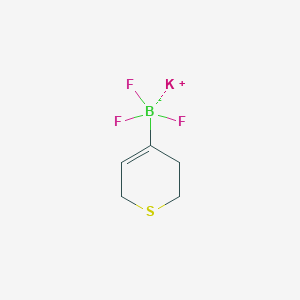

![10-(Hydroxymethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12843984.png)
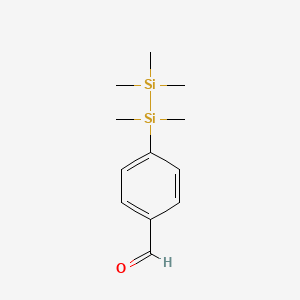
![[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12843990.png)
